molecular formula C22H19ClN2OS B2867142 2-[(4-chlorophenyl)sulfanyl]-N'-(diphenylmethylene)propanohydrazide CAS No. 478247-06-2

2-[(4-chlorophenyl)sulfanyl]-N'-(diphenylmethylene)propanohydrazide

Cat. No.: B2867142
CAS No.: 478247-06-2
M. Wt: 394.92
InChI Key: CQFDWUITFVSAEW-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N’-(diphenylmethylene)propanohydrazide is a chemical compound with the molecular formula C22H19ClN2OS . It has a molecular weight of 394.92 .

Scientific Research Applications

Conformational Analysis and Molecular Structure

Research on compounds similar to "2-[(4-chlorophenyl)sulfanyl]-N'-(diphenylmethylene)propanohydrazide" includes studies on their preferred conformations and molecular structures. For instance, analysis of benzene dipole moments and conformations of chlorophenol and chlorothioanisole derivatives provides insights into the molecular behavior of sulfur analogues, highlighting the influence of various factors such as torsional oscillation and non-additivity of group moments on molecular conformations (Lumbroso, Curé, & Andreu, 1978).

Synthesis and Antimicrobial Applications

The synthesis of formazans from specific base compounds has shown antimicrobial properties. One study elaborated on the synthesis process involving the reaction of "5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole" and its conversion into various derivatives, demonstrating moderate antimicrobial activity against bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).

Novel Synthetic Routes and Chemical Properties

Further research has focused on developing new synthetic methods and exploring the chemical properties of related compounds. For example, a study on the synthesis of "2-Alkyl- and 2-Arylsulfanyl-1-aminocyclopropanecarboxylic Acids" through the reaction of chloromethylene oxazolone and mercaptans offers new insights into the synthesis of sulfanyl-substituted compounds with potential applications in medicinal chemistry (Clerici, Gelmi, & Pocar, 1999).

Antioxidant Activities

The investigation into the antioxidant activities of thiosemicarbazide derivatives, derived from "2-(ethylsulfanyl)benzohydrazide," highlights the potential of these compounds in scavenging free radicals. Some synthesized compounds exhibited significant antioxidant capabilities, underscoring the therapeutic potential of sulfanyl-substituted compounds (Nazarbahjat, Nordin, Abdullah, Abdulla, Yehye, Halim, Kee, & Ariffin, 2014).

Optical and Electronic Properties

Studies have also explored the optical and electronic properties of related compounds, indicating their potential application in materials science. For example, research on propane hydrazides has revealed their third-order nonlinear optical properties, suggesting uses in optical device applications like limiters and switches (Naseema, Manjunatha, Sujith, Umesh, Kalluraya, & Rao, 2012).

Properties

IUPAC Name

N-(benzhydrylideneamino)-2-(4-chlorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2OS/c1-16(27-20-14-12-19(23)13-15-20)22(26)25-24-21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-16H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFDWUITFVSAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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